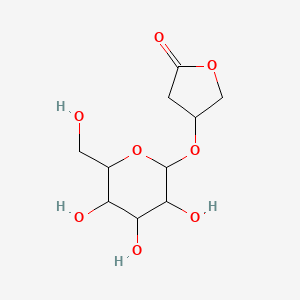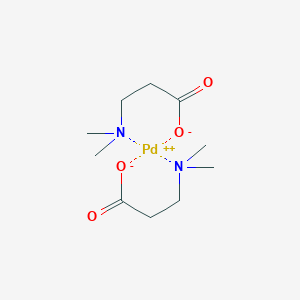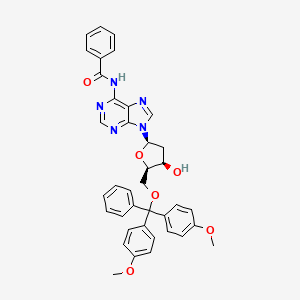![molecular formula C9H12N2O6 B13404454 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a nucleoside analog that plays a crucial role in various biological processes. It is commonly known as uridine, a component of RNA, which is essential for the proper functioning of cells. Uridine is involved in the synthesis of nucleic acids and serves as a precursor for several important biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: Uridine can be synthesized through several methods. One common approach involves the glycosylation of uracil with a protected ribose derivative, followed by deprotection steps. The reaction typically requires acidic or basic conditions and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of uridine often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are engineered to overproduce uridine, which is then extracted and purified through various chromatographic techniques.
化学反応の分析
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to form uridine-5’-monophosphate (UMP) or other derivatives.
Reduction: Reduction reactions can convert uridine into dihydrouridine.
Substitution: Uridine can participate in nucleophilic substitution reactions, leading to the formation of modified nucleosides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Uridine-5’-monophosphate (UMP)
Reduction: Dihydrouridine
Substitution: Modified nucleosides with different functional groups
科学的研究の応用
Uridine has a wide range of applications in scientific research:
Chemistry: Uridine is used as a building block for the synthesis of various nucleotides and nucleoside analogs.
Biology: It is essential for RNA synthesis and plays a role in cellular metabolism and signaling.
Medicine: Uridine is investigated for its potential therapeutic effects in neurological disorders, liver diseases, and cancer treatment.
Industry: It is used in the production of pharmaceuticals, dietary supplements, and as a research tool in molecular biology.
作用機序
Uridine exerts its effects by incorporating into RNA during transcription, thereby influencing gene expression and protein synthesis. It also serves as a precursor for the synthesis of other nucleotides, such as cytidine and thymidine. Uridine’s molecular targets include various enzymes involved in nucleotide metabolism, such as uridine kinase and uridine phosphorylase.
類似化合物との比較
Cytidine: Another nucleoside analog involved in RNA synthesis.
Thymidine: A nucleoside analog that is a component of DNA.
Adenosine: A nucleoside involved in energy transfer and signaling.
Uniqueness: Uridine is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Unlike thymidine, which is found in DNA, uridine is exclusively present in RNA. Its ability to be converted into other nucleotides also highlights its versatility in cellular processes.
特性
分子式 |
C9H12N2O6 |
|---|---|
分子量 |
244.20 g/mol |
IUPAC名 |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7?,8-/m1/s1 |
InChIキー |
DRTQHJPVMGBUCF-JDNPWWSISA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one](/img/structure/B13404374.png)
![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)
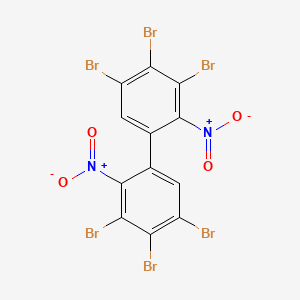
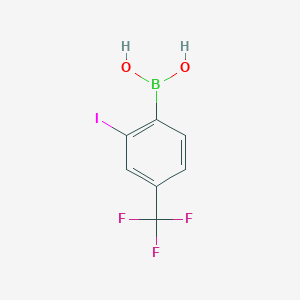
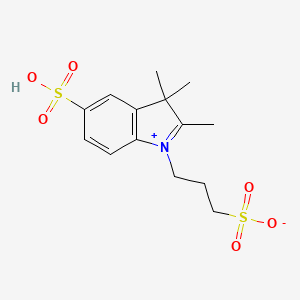
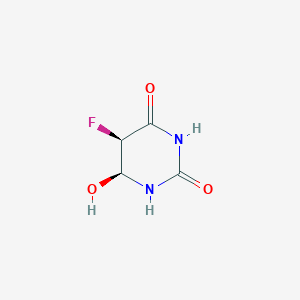
![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
